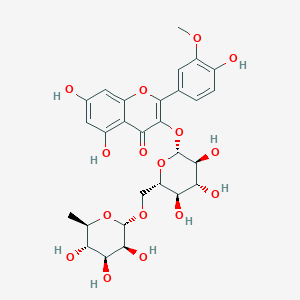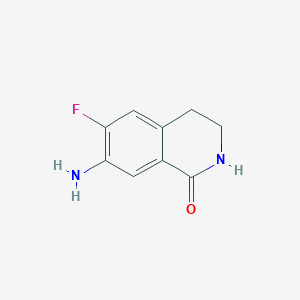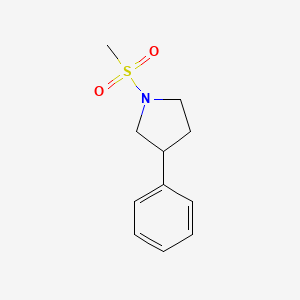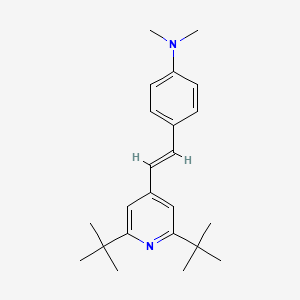![molecular formula C18H10ClFN2S B2358641 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile CAS No. 252059-86-2](/img/structure/B2358641.png)
2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile (also known as 2-CFSN) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of 325.55 g/mol. 2-CFSN is a derivative of nicotinonitrile, a compound that is commonly used in organic synthesis due to its ability to form strong carbon–nitrogen bonds. The compound has also been used in medicinal chemistry as a drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds structurally similar to 2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile have been synthesized and evaluated for their antimicrobial activity. One such example includes the synthesis of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile, which showed notable antimicrobial properties against various Gram-positive, Gram-negative bacteria, and fungi, as reported by Guna et al. (2015) (Guna, Bhadani, Purohit, & Purohit, 2015).
Synthesis and Anti-Inflammatory Activity
Similar structural analogs have also been synthesized and tested for anti-inflammatory activity. Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which demonstrated significant anti-inflammatory effects in animal models, comparing favorably to standard treatments like indomethacin (Karande & Rathi, 2017).
Photophysicochemical Properties for Therapeutic Applications
Photodynamic Therapy (PDT)
A novel synthesis of sulfur-bridged metal-free and metallo phthalocyanines, carrying 1,2,4-triazole rings, was reported by Mısır et al. (2021). These compounds, connected to the phthalocyanine ring by a sulfur bridge, exhibited notable photophysical and photochemical properties, making them potential candidates as photosensitizers for photodynamic therapy applications (Mısır et al., 2021).
Molecular Structure Optimization and Cytotoxicity Assays
Synthesis and Cytotoxicity Assessment
Mabkhot et al. (2016) synthesized a novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, and assessed its molecular structure through various spectroscopic methods. Notably, its cytotoxic effects against certain cancer cell lines were evaluated, indicating its potential as an anticancer agent (Mabkhot et al., 2016).
Material Science Applications
Transparent Aromatic Polyimides
Polyimides with high refractive indices and small birefringence, synthesized from thiophenyl-substituted benzidines, have shown promising applications in materials science. The study by Tapaswi et al. (2015) indicates the potential of these materials in developing high-performance polymers with favorable thermomechanical and optical properties (Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-14-2-1-3-16(10-14)23-18-13(11-21)6-9-17(22-18)12-4-7-15(20)8-5-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHUWGLFBMOZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)

![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)



![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)
![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)
![7-Fluoro-2-methyl-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2358581.png)